molecular formula C41H32O27 B8069456 Chebulinic acid

Chebulinic acid

Cat. No.: B8069456
M. Wt: 956.7 g/mol
InChI Key: YGVHOSGNOYKRIH-AVXZFDTDSA-N
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Description

Chebulinic acid is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and benzoyl esters. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization with trihydroxybenzoyl groups. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites. Common reagents used in the synthesis include acyl chlorides, hydroxyl-protecting agents, and catalysts for esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The benzoyl esters can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as an antioxidant due to the presence of multiple hydroxyl groups. It may also have applications in the study of enzyme inhibition and protein interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure may also make it useful in the design of novel catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups can form hydrogen bonds with amino acid residues, while the benzoyl esters can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **Chebulinic acid methyl ester
  • **this compound ethyl ester

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of multiple hydroxyl and benzoyl ester groups. This makes it distinct from other similar compounds and provides it with unique chemical and biological properties.

Biological Activity

Chebulinic acid, an ellagitannin derived from the fruits of Terminalia chebula, has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the various biological effects of this compound, supported by data tables and recent research findings.

1. Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated its ability to induce apoptosis in acute promyelocytic leukemia (APL) cells (HL-60 and NB4), characterized by:

  • Caspase activation
  • DNA fragmentation
  • Mitochondrial membrane permeability changes

The study highlighted that inhibition of caspase activity reduced apoptosis, indicating the importance of this pathway in this compound's anticancer effects .

Table 1: Summary of Anticancer Effects of this compound

Cancer Cell LineApoptosis InductionMechanism
HL-60YesCaspase activation
NB4YesDNA fragmentation
K562NoN/A

2. Antimicrobial Activity

Recent research has shown that this compound possesses antibacterial properties against Helicobacter pylori (HP), a bacterium associated with gastric ulcers and cancer. The compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 μg/mL.
  • A bacteriostatic effect rather than bactericidal, as indicated by Minimum Bactericidal Concentration (MBC) values exceeding 256 μg/mL .

Table 2: Antimicrobial Activity Against Helicobacter pylori

StrainMIC (μg/mL)MBC (μg/mL)
ATCC 70039216-64>256
Clinical Strain QYZ00416-64>256

3. Hepatoprotective Effects

This compound has been recognized for its hepatoprotective properties, showing potential in mitigating liver damage caused by various toxins. This effect is attributed to its antioxidant activity and ability to modulate inflammatory responses .

4. Anti-Adipogenic Activity

In studies involving 3T3-L1 preadipocytes, this compound was found to inhibit adipogenesis by downregulating key transcription factors involved in fat cell differentiation. The compound exhibited an IC50 of 300 nM for inhibiting protein phosphatase 1CB (PPP1CB), suggesting a mechanism through which it may combat obesity .

Table 3: Anti-Adipogenic Effects of this compound

ParameterEffect
IC50 (PPP1CB Inhibition)300 nM
Cell Viability at 20 μM92%
Cell Viability at 40-80 μM84%

5. Additional Biological Activities

This compound also exhibits antioxidant and anti-inflammatory properties, contributing to its therapeutic potential across various health conditions. Its multifaceted pharmacological actions make it a promising candidate for further research in the fields of cancer prevention, treatment, and metabolic disorders .

Properties

IUPAC Name

2-[(4R,5S,7R,8R,11S,12S,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30+,31+,33-,34+,41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVHOSGNOYKRIH-AVXZFDTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18942-26-2
Record name Chebulinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018942262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHEBULINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVC8VQJ6EK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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